Product packaging for 2-Naphthalen-1-ylbutanoic acid(Cat. No.:)

2-Naphthalen-1-ylbutanoic acid

Cat. No.: B13072028
M. Wt: 214.26 g/mol
InChI Key: QHYDAWFCHGDWNR-UHFFFAOYSA-N
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Description

Structural and Chemical Significance within Naphthyl-Substituted Carboxylic Acids

The defining characteristic of 2-naphthalen-1-ylbutanoic acid is its molecular architecture, which consists of a naphthalene (B1677914) ring system linked to a butanoic acid chain at the second position. This arrangement confers a specific combination of hydrophobicity from the bulky naphthalene group and polarity from the carboxylic acid functional group. solubilityofthings.com This dual nature is a key factor in its chemical behavior and interactions with other molecules.

The structural properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Exact Mass214.099379685 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area37.3 Ų
Complexity249
Data sourced from multiple chemical databases. echemi.com

Naphthyl-substituted carboxylic acids, as a class, are of significant interest in medicinal chemistry and materials science. mdpi.comtandfonline.com The naphthalene scaffold can be modified at various positions, and the nature and position of the carboxylic acid group can be altered to fine-tune the molecule's properties for specific applications. For instance, the related compound, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, has been investigated as a potent and selective inhibitor of certain enzymes. researchgate.netacs.orgnih.govnih.gov This highlights how subtle structural changes, such as the addition of a methoxy (B1213986) group and the specific stereochemistry, can dramatically impact biological activity.

Overview of Research Trajectories for Naphthalene-Based Organic Compounds

Research into naphthalene-based organic compounds is a vibrant and expanding area, driven by their versatile properties and wide range of potential applications. These compounds are being explored in several key directions:

Medicinal Chemistry and Drug Discovery: A significant research trajectory involves the design and synthesis of naphthalene derivatives as therapeutic agents. For example, naphthalene-based compounds have been investigated as inhibitors of enzymes like aldo-keto reductases and SARS-CoV PLpro. researchgate.netacs.orgnih.govnih.govnih.gov The naphthalene scaffold provides a lipophilic component that can interact with hydrophobic pockets in target proteins. mdpi.com

Materials Science: The unique electronic and photophysical properties of the naphthalene ring system make it a valuable component in the development of new materials. Research is ongoing into their use in organic light-emitting diodes (OLEDs), sensors, and as functional components on surfaces. researchgate.netresearchgate.net Molecular dynamics simulations have been employed to study the adsorption of naphthalene on mineral surfaces, providing insights into its environmental fate and potential for use in remediation technologies. mdpi.com

Catalysis: Naphthalene-based ligands are being developed for use in various catalytic reactions. For instance, processes for the preparation of carboxylic acid esters using palladium complex catalysts with naphthyl-substituted components have been described. researchgate.net

Synthetic Methodology: The development of novel and efficient synthetic routes to access a diverse range of naphthalene derivatives remains a key research focus. This includes methods for enantioselective synthesis, which is crucial for producing compounds with specific biological activities. rsc.org

The isomerization of naphthalene and its derivatives is another area of active investigation, providing fundamental insights into the stability and reactivity of these polycyclic aromatic hydrocarbons. mdpi.com Furthermore, the incorporation of naphthalene-based noncanonical amino acids into proteins is a cutting-edge technique used to probe protein structure and function. acs.org

The table below summarizes some of the research applications of naphthalene-based compounds:

Research AreaApplicationExample Compound/System
Medicinal ChemistryEnzyme Inhibition(R)-2-(6-methoxynaphthalen-2-yl)butanoic acid researchgate.netacs.orgnih.govnih.gov
Materials ScienceSurface FunctionalizationNaphthalene on Si(001) researchgate.net
CatalysisPreparation of Carboxylic Acid EstersPalladium complexes with naphthyl ligands researchgate.net
Synthetic ChemistryAsymmetric Hydrogenation(-)-3-(naphthalen-2-yl)butanoic acid rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B13072028 2-Naphthalen-1-ylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C14H14O2/c1-2-11(14(15)16)13-9-5-7-10-6-3-4-8-12(10)13/h3-9,11H,2H2,1H3,(H,15,16)

InChI Key

QHYDAWFCHGDWNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Naphthalen 1 Ylbutanoic Acid and Its Chiral Analogues

Enantioselective Synthesis of α-Naphthyl-Substituted Butanoic Acids

Achieving high enantiomeric purity is critical for α-aryl-substituted carboxylic acids, as biological activity is often confined to a single enantiomer. Methodologies for the enantioselective synthesis of these compounds, including the well-studied analogue Naproxen, primarily involve asymmetric catalysis or the use of chiral starting materials.

Asymmetric catalysis represents a powerful approach for establishing the stereocenter at the α-position. The most prominent methods include asymmetric hydrogenation and hydroformylation.

Asymmetric Hydrogenation: This technique typically involves the hydrogenation of a corresponding α,β-unsaturated carboxylic acid precursor. Ruthenium complexes with chiral ligands, such as the Ruthenium-(S)-BINAP catalyst, have proven highly effective. For instance, in the synthesis of the profen class of drugs, chiral ferrocene-ruthenium complexes have been used to reduce the acrylic acid precursor, achieving high yields and excellent enantiomeric excess (ee). nih.gov These processes can be highly efficient, with some catalyst loadings as low as 0.02 mol%, making them promising for industrial applications. nih.gov

Asymmetric Hydroformylation: This method introduces a formyl group and a hydrogen atom across a vinyl arene double bond, followed by oxidation to the carboxylic acid. Rhodium catalysts paired with chiral ligands are commonly employed. Research has demonstrated the synthesis of (S)-Naproxen from 2-methoxy-6-vinylnaphthalene (B1203395) using a rhodium-catalyzed hydroformylation process in a flow reactor. nih.govrsc.org This two-step sequence can produce the final acid with over 80% yield and 92% ee. nih.gov The use of flow chemistry offers advantages in terms of safety, particularly when handling gases like syngas (a mixture of CO and H₂). rsc.org

Table 1: Comparison of Asymmetric Catalytic Methods for α-Arylpropionic Acid Synthesis
MethodCatalyst SystemSubstrateKey FeaturesReported YieldReported eeReference
Asymmetric HydrogenationChiral Ferrocene-Ruthenium Complexα,β-Unsaturated Carboxylic AcidLow catalyst loading, high purity>97%>97% nih.gov
Asymmetric HydroformylationRhodium Complex with Chiral LigandVinyl AreneTwo-step process, suitable for flow chemistry>80%92% nih.gov
Asymmetric ProtonationChiral Disulfonimide (DSI)Ketene AcetalDeracemization strategy-- nih.gov

An alternative to asymmetric catalysis is the use of a "chiral pool," which involves synthesizing the target molecule from a readily available, enantiomerically pure starting material.

Another approach utilizes α-hydroxy esters as chiral reagents. princeton.eduacs.org These methods can provide a pathway to various 2-arylpropionic acids. Additionally, biocatalytic routes starting from chiral precursors are gaining traction. For instance, attempts have been made to synthesize chiral Naproxen from (S)-lactate, although this route can be hampered by the use of hazardous reagents. acs.org

Regioselective Functionalization of the Naphthalene (B1677914) and Butanoic Acid Moieties

The ability to selectively modify different parts of the 2-naphthalen-1-ylbutanoic acid structure is key to creating diverse analogues for structure-activity relationship studies.

Introducing substituents at the alpha-carbon of the butanoic acid chain is a common strategy for analogue synthesis. This is typically achieved by generating an enolate from an ester derivative of the parent acid, followed by reaction with an electrophile.

N-heterocyclic carbene (NHC) catalysis offers modern solutions for constructing complex cyclic structures. For example, NHCs can catalyze the formal [3+3] annulation of 2-bromoenals with 1,3-dicarbonyl compounds. aablocks.com This proceeds via the formation of an α,β-unsaturated acylazolium intermediate, which then undergoes nucleophilic attack and cyclization. While not a direct functionalization, this methodology highlights advanced strategies for building the core structure with potential for substitution at the alpha-position. aablocks.com

The carboxylic acid group is a versatile handle for synthetic transformations, most commonly through its conversion to ester or amide intermediates.

Ester Intermediates: Esterification of the carboxylic acid facilitates a range of reactions. For instance, enzymatic kinetic resolution often employs ethyl esters of racemic 2-arylpropionic acids. Lipases or esterases from sources like Candida rugosa can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. researchgate.netnih.gov

Amide Intermediates: The formation of amide bonds from the carboxylic acid is another key transformation. Naproxen amide derivatives, synthesized from the corresponding acid chloride and various amino acid esters, have been investigated for their biological activities. researchgate.net Furthermore, the amide functionality can serve as a directing group for other reactions or be part of a larger molecular scaffold. The conversion of a nitrile, which can be formed via copper-catalyzed reactions of ketoxime esters, to an amide provides another route to these important derivatives. researchgate.net

Sustainable and Efficient Synthetic Routes

Modern chemical synthesis places a strong emphasis on developing environmentally benign and efficient processes. Key strategies include the use of biocatalysis, flow chemistry, and heterogeneous catalysts.

Biocatalysis: The use of enzymes offers a green alternative to traditional chemical methods. Whole-cell catalysis using engineered esterases has been developed for the production of (S)-2-arylpropionic acids. nih.gov These biocatalysts can perform kinetic resolution of racemic esters in aqueous media under mild conditions, and the cells can often be reused for multiple cycles, increasing process efficiency. nih.gov

Heterogeneous Catalysis and Benign Reagents: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a core principle of green chemistry. An example is the development of a hydroformylation-oxidation route for Naproxen synthesis that avoids hazardous reagents like elemental bromine. acs.org This process uses a heterogeneous catalyst system that is significantly more active than its homogeneous counterpart and operates under mild conditions. acs.org

Flow Chemistry: Continuous flow synthesis is increasingly being adopted for the production of active pharmaceutical ingredients. As mentioned, the asymmetric hydroformylation of a vinyl naphthalene precursor to (S)-Naproxen has been successfully demonstrated in a flow reactor. rsc.org This approach allows for better control over reaction parameters, improved safety when handling hazardous reagents, and potential for easier scale-up compared to batch processes.

Table 2: Sustainable Synthetic Approaches for α-Arylalkanoic Acids
StrategyMethodologyAdvantagesExample CompoundReference
BiocatalysisWhole-cell kinetic resolution of estersMild conditions, reusable catalyst, aqueous media(S)-Ketoprofen nih.gov
Heterogeneous CatalysisHydroformylation-oxidation routeAvoids hazardous reagents, catalyst reusabilityd,l-Naproxen acs.org
Flow ChemistryAsymmetric hydroformylationEnhanced safety, precise process control, scalability(S)-Naproxen precursor rsc.org

Mechanistic Organic Chemistry and Reactivity of 2 Naphthalen 1 Ylbutanoic Acid

Stereochemical Control in Reactions Involving the Alpha-Carbon

The stereochemistry at the alpha-carbon of 2-naphthalen-1-ylbutanoic acid and related structures is a critical factor in determining the outcome of its reactions. The spatial arrangement of substituents around this chiral center dictates the approach of reagents and influences the stereoselectivity of various transformations.

One of the key reactions where stereochemical control is paramount is nucleophilic substitution. The stereochemical outcome of such reactions, whether proceeding through an S(_N)1 or S(_N)2 mechanism, is highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent. For instance, in S(_N)2 reactions, an inversion of configuration at the alpha-carbon is typically observed as the nucleophile attacks from the side opposite to the leaving group. ub.eduhelsinki.fi

Enzymatic reactions involving derivatives of this compound also exhibit a high degree of stereochemical control. For example, UDP-glucuronosyltransferases (UGTs) show high stereoselectivity, often favoring one enantiomer over the other. helsinki.fi This selectivity is attributed to the specific three-dimensional structure of the enzyme's active site, which preferentially accommodates one stereoisomer. helsinki.fi The rate of enzymatic glucuronidation has been shown to be significantly controlled by both stereochemical and steric features of the substrate. helsinki.fi

Furthermore, in the context of asymmetric synthesis, the use of chiral catalysts or auxiliaries can direct the stereochemical outcome of reactions at the alpha-carbon. For example, chiral nickel(II) complexes have been used in the asymmetric synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives, where the stereoselectivity is influenced by the chiral ligand. mdpi.com Similarly, organocatalysts, such as cinchona alkaloid derivatives, have been employed to achieve high enantioselectivity in reactions involving related structures. researchgate.net

The table below summarizes the influence of different factors on the stereochemical control at the alpha-carbon.

FactorInfluence on StereochemistryExample Reaction
Reaction Mechanism S(_N)2 leads to inversion of configuration. S(_N)1 can lead to racemization.Nucleophilic substitution of a halide at the alpha-carbon.
Enzyme Catalysis High stereoselectivity due to specific enzyme-substrate interactions.Glucuronidation by UGT enzymes. helsinki.fi
Chiral Catalysts Dictates the stereochemical outcome of the reaction.Asymmetric Michael additions using chiral Ni(II) complexes. mdpi.com
Steric Hindrance Can influence the diastereoselectivity of reactions.Steric hindrance from phenyl groups of an intermediate contributing to high diastereomeric excess. mdpi.com

Reaction Mechanisms of Functional Group Interconversions

The carboxylic acid functional group of this compound is a versatile handle for a variety of functional group interconversions (FGIs). These transformations are fundamental in organic synthesis, allowing for the conversion of the carboxylic acid into other important functional groups such as esters, amides, alcohols, and aldehydes. ub.edufiveable.me

The mechanisms of these interconversions often involve several key steps, including activation of the carbonyl group, nucleophilic attack, and subsequent elimination or reduction. masterorganicchemistry.com

Esterification: The conversion of this compound to its corresponding ester, for example, via Fischer esterification, proceeds through a series of protonation, nucleophilic addition, proton transfer, and elimination steps. masterorganicchemistry.com The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). fiveable.me The mechanism involves the transfer of hydride ions to the carbonyl carbon. Selective reduction to the aldehyde can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. fiveable.me

Conversion to Amides: The formation of an amide from this compound typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride. The acid chloride then readily reacts with an amine nucleophile. vanderbilt.edu

The following table outlines some common functional group interconversions of a carboxylic acid and the typical reagents involved.

TransformationReagent(s)Resulting Functional Group
EsterificationAlcohol, Acid CatalystEster
Reduction (to alcohol)LiAlH(_4)Primary Alcohol
Reduction (to aldehyde)DIBAL-HAldehyde
Amide FormationSOCl(_2), then AmineAmide
Halogenation (of α-carbon)NBS, lightα-bromo carboxylic acid

Catalytic Activation and Transition State Analysis in Naphthylbutanoic Acid Synthesis

The synthesis of this compound and its derivatives often relies on catalytic methods to achieve high efficiency and selectivity. Understanding the catalytic activation and the nature of the transition states is crucial for optimizing these synthetic routes.

Catalytic Synthesis: Various catalytic systems have been developed for the synthesis of naphthalene (B1677914) derivatives. For instance, the electrophilic cyclization of appropriate arene-containing propargylic alcohols using electrophiles like ICl, I(_2), or Br(_2) provides a regioselective route to substituted naphthalenes. nih.gov Lewis acid catalysis is also employed in reactions such as the Friedel-Crafts alkylation to form derivatives of γ-naphthyl butyric acid. researchgate.net

Transition State Analysis: The transition state is a high-energy, transient species that lies on the reaction coordinate between reactants and products. libretexts.org Its structure and energy determine the rate of a chemical reaction. Computational methods, such as Density Functional Theory (DFT) calculations, are often used to model transition states and elucidate reaction mechanisms. mdpi.comnih.gov For example, in organocatalytic reactions, the transition state often involves non-covalent interactions between the substrate, catalyst, and reagents, which are responsible for the observed stereoselectivity. nih.gov The analysis of these transition states can reveal key interactions, such as hydrogen bonding or steric repulsion, that control the reaction pathway. mdpi.comnih.gov

Kinetic Isotope Effect (KIE) studies are another powerful experimental tool for probing transition state structures. By measuring the reaction rates of isotopically labeled substrates, information about bond breaking and bond formation in the transition state can be obtained. nih.gov

The table below provides a summary of concepts related to catalytic activation and transition state analysis.

ConceptDescriptionRelevance to Synthesis
Catalyst A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.Enables efficient and selective synthesis of this compound and its derivatives. nih.govresearchgate.net
Transition State The highest energy point along the reaction coordinate. libretexts.orgIts structure and energy determine the reaction rate and selectivity. nih.gov
DFT Calculations A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.Used to model transition state structures and predict reaction outcomes. mdpi.comnih.gov
Kinetic Isotope Effect (KIE) A change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.Provides experimental evidence for the structure of the transition state. nih.gov

Computational and Theoretical Investigations of 2 Naphthalen 1 Ylbutanoic Acid Systems

Quantum Chemical Analysis of Electronic Structure and Reactivity Profiles

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic landscape of 2-Naphthalen-1-ylbutanoic acid. These calculations reveal the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and spectroscopic properties.

Molecular Electrostatic Potential (MEP) maps are another vital output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show a high negative potential around the oxygen atoms of the carboxylic acid group, indicating a prime site for electrophilic attack or hydrogen bonding.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character). ajpchem.org By calculating these parameters, a detailed reactivity profile of the molecule can be established.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

This table presents hypothetical data based on typical values for similar aromatic carboxylic acids, as specific computational studies on this molecule are not widely published.

ParameterValueSignificance
EHOMO-6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential.
ELUMO-1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.
HOMO-LUMO Gap4.7 eVIndicator of chemical stability and reactivity. researchgate.net
Dipole Moment2.5 DMeasures the overall polarity of the molecule.
Electronegativity (χ)3.85 eVA measure of the molecule's ability to attract electrons. researchgate.net
Chemical Hardness (η)2.35 eVRepresents resistance to deformation of the electron cloud. researchgate.net

Conformational Landscape and Energetic Characterization

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. For this compound, the key rotational bonds are within the butyl chain (Cα-Cβ, Cβ-Cγ) and the bond connecting the chain to the naphthalene (B1677914) ring. The rotation around these bonds leads to various staggered and eclipsed conformations, each with a distinct relative energy. Steric hindrance between the bulky naphthalene ring and the carboxylic acid group, as well as intramolecular hydrogen bonding, can play a significant role in determining the most stable conformers. wolfram.com

Computational methods are used to calculate the energy of each conformation, allowing for the identification of local and global energy minima. The results are often visualized in a potential energy scan, plotting energy against the dihedral angle of a specific bond. This analysis reveals the energy barriers between different conformers and their relative populations at a given temperature, providing a dynamic picture of the molecule's structure.

Table 2: Relative Energies of Key Conformers of the Butanoic Acid Chain (Illustrative)

This table shows hypothetical relative energies for conformations arising from rotation around the Cα-Cβ bond of the side chain, analogous to n-butane.

Dihedral Angle (N-C-Cα-Cβ)ConformationRelative Energy (kcal/mol)
Eclipsed (Syn-periplanar)+5.0 (High Energy)
60°Gauche (Synclinal)+0.9
120°Eclipsed (Anticlinal)+3.5
180°Anti (Antiperiplanar)0.0 (Lowest Energy)

Molecular Modeling for Structure-Reactivity and Structure-Property Relationships

Molecular modeling serves as a bridge between the fundamental electronic and conformational properties of this compound and its macroscopic behavior. By building three-dimensional models, researchers can investigate how structural features translate into specific reactivity patterns and physical properties.

Structure-reactivity relationships explore how the molecule's computed characteristics, such as the MEP and frontier orbital shapes, govern its chemical reactions. For instance, the localization of the LUMO on the naphthalene ring could suggest a susceptibility to nucleophilic aromatic substitution under certain conditions. Similarly, the acidic proton of the carboxyl group, clearly identifiable in the MEP, is the primary site for deprotonation in acid-base reactions.

Predictive Modeling for Novel Naphthylbutanoic Acid Derivatives

Building upon the foundational understanding of the parent molecule, computational chemistry enables the predictive modeling of novel derivatives. The primary goal is to design new molecules with tailored properties by making targeted modifications to the this compound scaffold.

A common technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net This process involves creating a dataset of related molecules with known activities or properties. Computational methods are then used to calculate a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each molecule in the set. Statistical analysis is subsequently employed to build a mathematical model that correlates these descriptors with the observed activity. ajpchem.org

Once a robust QSAR model is established, it can be used to predict the properties of new, yet-to-be-synthesized derivatives of this compound. Researchers can computationally screen a virtual library of compounds—for example, by adding different substituent groups (like hydroxyl, methoxy (B1213986), or halogens) at various positions on the naphthalene ring—and use the model to prioritize the most promising candidates for synthesis and experimental validation. This predictive approach significantly accelerates the discovery and optimization process for new chemical entities with desired characteristics.

Applications of 2 Naphthalen 1 Ylbutanoic Acid in Advanced Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Construction

The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules such as natural products and pharmaceuticals. Chiral carboxylic acids, particularly those with rigid aromatic scaffolds like the naphthalene (B1677914) moiety, are valuable starting materials in this regard. The naphthalene group can impart specific steric and electronic properties, influencing the stereochemical outcome of reactions.

In principle, enantiomerically pure 2-Naphthalen-1-ylbutanoic acid could serve as a versatile chiral building block. The carboxylic acid functionality provides a handle for a variety of chemical transformations, including amide bond formation, reduction to alcohols, and conversion to ketones. The stereocenter at the alpha-position to the carboxyl group can be used to control the stereochemistry of subsequent reactions, making it a potentially useful synthon in the total synthesis of complex targets. However, specific examples of its application in the total synthesis of natural products or other complex molecules are not prominently featured in the scientific literature.

Precursor to Naphthalene-Containing Heterocycles and Polycycles

Naphthalene-containing heterocycles and polycyclic aromatic hydrocarbons (PAHs) are important structural motifs in medicinal chemistry and materials science. The synthesis of these complex ring systems often involves intramolecular cyclization or annulation reactions of appropriately functionalized precursors.

A molecule like this compound possesses the basic carbon skeleton that could, in theory, be elaborated and cyclized to form more complex structures. For instance, the butanoic acid side chain could be functionalized to contain reactive groups that could undergo intramolecular Friedel-Crafts-type reactions or other cyclization pathways to form new rings fused to the naphthalene core. This could lead to the synthesis of various polycyclic systems. Despite this potential, specific and detailed methodologies for the conversion of this compound into naphthalene-containing heterocycles and polycycles are not well-documented. General synthetic strategies for such systems typically employ more readily available or reactive starting materials.

Development of Specialized Reagents and Ligands

Chiral ligands are essential for asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds. Ligands derived from rigid, sterically defined backbones are often highly effective in inducing asymmetry in metal-catalyzed reactions. The naphthalene framework is a common feature in many successful chiral ligands, such as BINOL and BINAP.

The structure of this compound suggests its potential as a scaffold for the development of novel chiral ligands. The carboxylic acid could be converted into other functional groups, such as phosphines, amines, or alcohols, which can coordinate to metal centers. The inherent chirality of the molecule could then be transferred to the catalytic process, influencing the stereochemical outcome of the reaction. While the development of chiral ligands from various naphthalene-based precursors is an active area of research, there is a lack of specific reports on the synthesis and application of specialized reagents or ligands derived directly from this compound.

Q & A

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

  • Methodological Answer : Document all experimental parameters (e.g., reagent purity, humidity) in supplementary materials. Use IUPAC nomenclature and standardize reporting formats (e.g., Beilstein Journal guidelines) . Share raw data (NMR, XRD) in public repositories (e.g., Cambridge Structural Database) to facilitate replication .

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